RO0270608
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Overview
Description
RO0270608 is a chemical compound known for its role as a dual alpha4beta1-alpha4beta7 integrin antagonist. It is the active metabolite of R411 and exhibits significant anti-inflammatory activity. This compound is primarily used in scientific research to study allergic inflammatory responses and other related conditions .
Preparation Methods
The synthesis of RO0270608 involves multiple steps, starting from the precursor compound R411. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of chemical reactions, including condensation and cyclization.
Functional group modifications:
Purification and isolation: The final product is purified and isolated using techniques such as chromatography and recrystallization to achieve the desired purity and yield
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and equipment.
Chemical Reactions Analysis
RO0270608 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, potentially altering its activity and selectivity
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RO0270608 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of integrin antagonists.
Biology: The compound is used to investigate the role of integrins in cell adhesion, migration, and signaling.
Medicine: this compound is studied for its potential therapeutic applications in treating inflammatory diseases, such as asthma and inflammatory bowel disease.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting integrin-mediated pathways
Mechanism of Action
RO0270608 exerts its effects by antagonizing the alpha4beta1 and alpha4beta7 integrins. These integrins play a crucial role in cell adhesion and migration, particularly in the immune system. By inhibiting these integrins, this compound can modulate inflammatory responses and reduce the accumulation of inflammatory cells in affected tissues. The compound’s mechanism of action involves binding to the integrin receptors, preventing their interaction with their natural ligands, and thereby inhibiting downstream signaling pathways .
Comparison with Similar Compounds
RO0270608 is unique in its dual antagonistic activity against both alpha4beta1 and alpha4beta7 integrins. Similar compounds include:
R411: The precursor to this compound, which is also a dual integrin antagonist.
Natalizumab: A monoclonal antibody that targets alpha4 integrins and is used to treat multiple sclerosis and Crohn’s disease.
Vedolizumab: Another monoclonal antibody that specifically targets alpha4beta7 integrins and is used to treat inflammatory bowel disease
Compared to these compounds, this compound offers a unique combination of activity and selectivity, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2O4/c1-13-4-2-5-16(25)20(13)22(30)29-19(24(32)33)12-14-8-10-15(11-9-14)28-23(31)21-17(26)6-3-7-18(21)27/h2-11,19H,12H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVWJXUGGJTGDA-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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